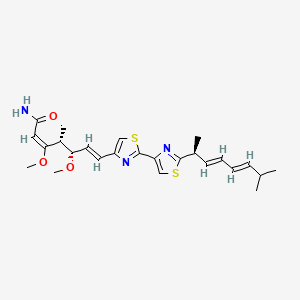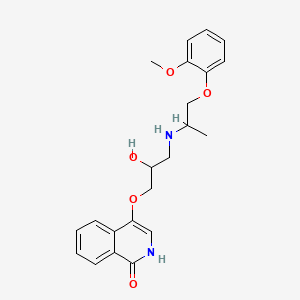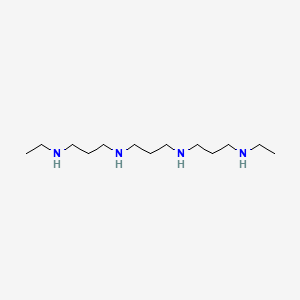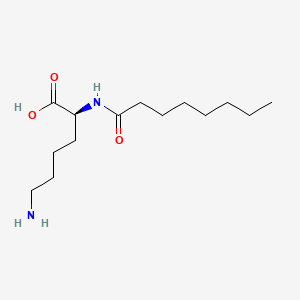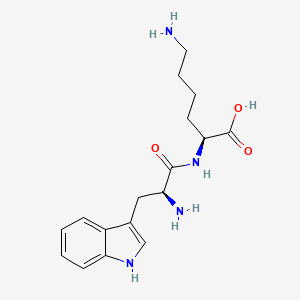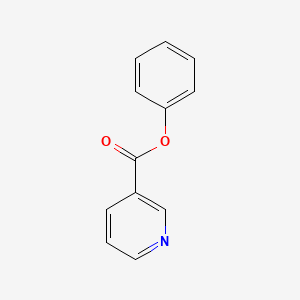
烟酸苯酯
概述
描述
Phenyl nicotinate is an organic compound that belongs to the class of esters formed from nicotinic acid and phenol It is characterized by the presence of a phenyl group attached to the nicotinic acid moiety
科学研究应用
Phenyl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of liquid crystalline materials and other advanced materials
作用机制
Target of Action
Phenyl nicotinate, a derivative of nicotinic acid, primarily targets nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system, mediating fast synaptic transmission across the synapse .
Mode of Action
Phenyl nicotinate acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction leads to changes in the neuronal activity and neurotransmitter release .
Biochemical Pathways
Phenyl nicotinate is involved in the nicotine degradation pathway . In bacteria, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . Nine core enzymes are responsible for this catalytic process . Phenyl nicotinate, as a derivative of nicotine, is likely to be involved in similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of phenyl nicotinate involve its metabolism by esterases present in various tissues such as the liver and brain . Esterase activities in these tissues obey Michaelis–Menten kinetics . The activities are lower in brain tissues compared to liver tissues . These enzymatic activities influence the bioavailability of phenyl nicotinate in the body .
Result of Action
Its parent compound, nicotine, has complex physiological effects, causing people to get addicted to tobacco and develop various smoking-related diseases
Action Environment
The action, efficacy, and stability of phenyl nicotinate can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the activity of esterases that metabolize phenyl nicotinate . Additionally, the compound’s action can be influenced by the specific cellular environment in which it is present .
生化分析
Biochemical Properties
Phenyl nicotinate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for esterase activities in rat liver and brain subcellular fractions . These esterases display activities that obey Michaelis–Menten kinetics, indicating that phenyl nicotinate can participate in enzymatic reactions .
Cellular Effects
It is known that its parent compound, nicotinic acid, influences cell function by participating in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can be hydrolyzed by esterases in the liver and brain, suggesting that it may exert its effects at the molecular level through enzyme-mediated reactions
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that the effects of phenyl nicotinate may change over time .
Dosage Effects in Animal Models
The effects of phenyl nicotinate at different dosages in animal models have not been extensively studied. Studies on related compounds, such as nicotine, have shown that the effects can vary with dosage, with maximal rates of responding occurring at intermediate doses of nicotine .
Metabolic Pathways
Phenyl nicotinate is likely involved in the metabolic pathways of nicotinic acid, given that it is an ester of this compound . Nicotinic acid is involved in the NAD salvage pathway, which is crucial for energy metabolism .
Transport and Distribution
It is known that related compounds, such as nicotine, can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that related compounds, such as nicotine, can be localized in various subcellular compartments
准备方法
Synthetic Routes and Reaction Conditions: Phenyl nicotinate can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as methylene chloride at room temperature for an extended period, often around 72 hours .
Industrial Production Methods: On an industrial scale, the production of phenyl nicotinate may involve similar esterification processes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
化学反应分析
Types of Reactions: Phenyl nicotinate undergoes various chemical reactions, including:
Oxidation: Phenyl nicotinate can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert phenyl nicotinate to its corresponding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl nicotinate derivatives.
相似化合物的比较
Phenyl nicotinate can be compared with other nicotinate esters such as:
Methyl Nicotinate: Known for its vasodilatory effects and used in topical formulations.
Benzyl Nicotinate: Used as a rubefacient and vasodilator in combination with analgesics.
Chromium Nicotinate: Utilized for its role in enhancing insulin signal transduction .
Uniqueness: Phenyl nicotinate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group allows for various substitution reactions, making it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
phenyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJPOSAIULNDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063045 | |
| Record name | Phenyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-53-9 | |
| Record name | Phenyl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl nicotinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRD2L6RM16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
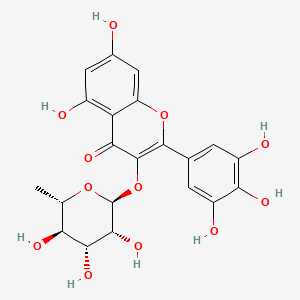
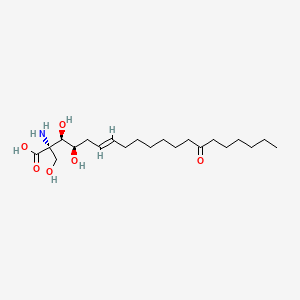
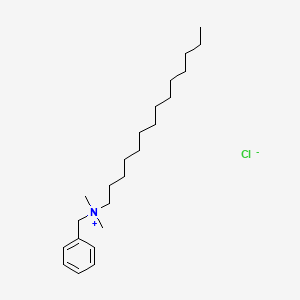
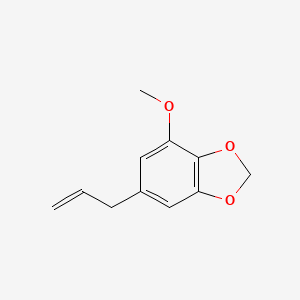
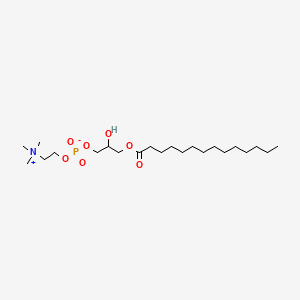
![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)


